molecular formula C26H18ClN3O2S2 B11507023 3-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one

3-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one

Cat. No.: B11507023
M. Wt: 504.0 g/mol
InChI Key: HUBUHGGQDXDORI-UHFFFAOYSA-N
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Description

6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-[(2-HYDROXY-4-PHENYLQUINOLIN-3-YL)SULFANYL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-[(2-HYDROXY-4-PHENYLQUINOLIN-3-YL)SULFANYL]-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as 4-chlorophenyl sulfide and 2-hydroxy-4-phenylquinoline. These intermediates are then subjected to various reaction conditions, including condensation and cyclization reactions, to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-[(2-HYDROXY-4-PHENYLQUINOLIN-3-YL)SULFANYL]-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or amines.

Scientific Research Applications

6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-[(2-HYDROXY-4-PHENYLQUINOLIN-3-YL)SULFANYL]-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-[(2-HYDROXY-4-PHENYLQUINOLIN-3-YL)SULFANYL]-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic and aromatic compounds with sulfanyl and quinoline moieties, such as:

  • 4-chlorophenyl sulfide derivatives
  • 2-hydroxy-4-phenylquinoline derivatives
  • Other dihydropyrimidinone compounds

Uniqueness

The uniqueness of 6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-[(2-HYDROXY-4-PHENYLQUINOLIN-3-YL)SULFANYL]-3,4-DIHYDROPYRIMIDIN-4-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H18ClN3O2S2

Molecular Weight

504.0 g/mol

IUPAC Name

3-[[4-[(4-chlorophenyl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C26H18ClN3O2S2/c27-17-10-12-19(13-11-17)33-15-18-14-22(31)30-26(28-18)34-24-23(16-6-2-1-3-7-16)20-8-4-5-9-21(20)29-25(24)32/h1-14H,15H2,(H,29,32)(H,28,30,31)

InChI Key

HUBUHGGQDXDORI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)SC4=NC(=CC(=O)N4)CSC5=CC=C(C=C5)Cl

Origin of Product

United States

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